In-Depth Technical Guide: Physical and Chemical Properties of 2-Methoxyestrone-13C,d3
In-Depth Technical Guide: Physical and Chemical Properties of 2-Methoxyestrone-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyestrone-13C,d3, an isotopically labeled version of the endogenous estrogen metabolite, 2-Methoxyestrone. This document details its properties, relevant biological context, and standardized experimental protocols for its characterization. The inclusion of a stable isotope label makes this compound an invaluable tool in metabolic studies, particularly in quantitative analysis using mass spectrometry.
Core Physical and Chemical Properties
The primary physical and chemical characteristics of 2-Methoxyestrone-13C,d3 are summarized below. For comparative purposes, data for the unlabeled 2-Methoxyestrone are also included where available. The isotopic labeling primarily influences the molecular weight, with other physical properties being nearly identical to the unlabeled compound.
| Property | 2-Methoxyestrone-13C,d3 | 2-Methoxyestrone (Unlabeled) |
| Chemical Formula | C₁₈¹³CH₂₁D₃O₃ | C₁₉H₂₄O₃ |
| Molecular Weight | 304.40 g/mol | 300.39 g/mol |
| Physical Form | Solid, powder | Solid, crystalline powder |
| Melting Point | Not empirically determined | 187.0 - 189.5 °C |
| pKa | Not empirically determined | 10.81 |
| Solubility | 10 mM in DMSO | DMSO (50 mg/mL), Chloroform (slightly soluble) |
| Storage Temperature | -20°C | 2-8°C or -20°C for long-term storage |
| Stability | Store in a tightly sealed container, protected from light | Stable under recommended storage conditions |
| CAS Number | 1217460-84-8 | 362-08-3 |
Biological Context and Metabolic Pathway
2-Methoxyestrone is a naturally occurring metabolite of the primary estrogen, estrone. It is formed through a two-step enzymatic process. First, estrone is hydroxylated to form 2-hydroxyestrone. Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates 2-hydroxyestrone to produce 2-Methoxyestrone.[1][2][3] Unlike its parent compound, 2-Methoxyestrone exhibits a very low affinity for estrogen receptors, and thus possesses minimal estrogenic activity.[1]
The metabolic pathway is illustrated below.
Metabolic conversion of Estrone to 2-Methoxyestrone.
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of 2-Methoxyestrone-13C,d3.
General Experimental Workflow
The characterization of a stable-isotope labeled compound like 2-Methoxyestrone-13C,d3 follows a structured workflow to ensure identity, purity, and stability.
General workflow for characterization of 2-Methoxyestrone-13C,d3.
Melting Point Determination
The melting point is a crucial indicator of purity for crystalline solids.
Objective: To determine the temperature range over which the solid 2-Methoxyestrone-13C,d3 transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]
-
Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C per minute) to get an approximate melting range.[6]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube.
-
Place the new sample in the apparatus and heat at a medium rate until the temperature is about 10-15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]
-
Data Recording: Record the temperature at which the first liquid droplets appear (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][7]
-
Repeat the accurate determination with a fresh sample to ensure reproducibility. A pure compound should have a sharp melting range of 0.5-1.0 °C.
Solubility Assessment
This protocol provides a method for determining the solubility of the compound in various solvents.
Objective: To determine the concentration at which 2-Methoxyestrone-13C,d3 dissolves in a given solvent at a specified temperature.
Materials:
-
2-Methoxyestrone-13C,d3
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A range of solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)[8]
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution Preparation: For organic solvents like DMSO, prepare a high-concentration stock solution (e.g., 10 mM or higher). Weigh a precise amount of the compound and add the calculated volume of solvent. Use a vortex mixer and, if necessary, gentle heating or sonication to aid dissolution.
-
Qualitative Solubility: To test solubility in other solvents, add a small, known amount of the compound (e.g., 1 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If the solid dissolves completely, it is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.
-
Quantitative Solubility (for in-depth analysis):
-
Prepare a series of vials with a fixed volume of the chosen solvent.
-
Add incrementally increasing amounts of 2-Methoxyestrone-13C,d3 to each vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (this may take several hours).
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS, by comparing against a calibration curve.
-
Stability Testing
This protocol outlines a procedure to assess the stability of the compound under defined storage conditions.
Objective: To evaluate the chemical stability of 2-Methoxyestrone-13C,d3 over time under specified temperature, humidity, and light conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in appropriate sealed vials to prevent contamination and degradation.
-
Storage Conditions: Store the aliquots under a range of conditions as per ICH guidelines (or adapted for research reagents).[9][10]
-
Long-Term Storage: -20°C (recommended for this compound).
-
Accelerated Storage: 25°C/60% RH (Relative Humidity) and 40°C/75% RH to simulate shipping and handling excursions.[9]
-
Photostability: Expose a sample to a controlled light source.
-
-
Testing Intervals: At specified time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove an aliquot from each storage condition.
-
Analysis: Analyze the sample for purity and degradation products using a validated stability-indicating method, typically HPLC or LC-MS/MS.
-
Evaluation: Compare the results to the initial (time 0) analysis. A significant change is defined as a failure to meet the established acceptance criteria for purity and degradation products. The compound is considered stable if it remains within specifications under the tested conditions.[10]
Mass Spectrometry for Isotopic Labeling Confirmation
Objective: To confirm the incorporation of the ¹³C and deuterium labels and the overall molecular weight.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI) and chromatographic system (LC or GC).
Procedure:
-
Prepare a dilute solution of 2-Methoxyestrone-13C,d3 in an appropriate solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly or inject it into the LC or GC system for separation from any potential impurities.
-
Acquire the mass spectrum in full scan mode.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Confirm that the measured mass corresponds to the theoretical exact mass of 2-Methoxyestrone-13C,d3 (C₁₈¹³CH₂₁D₃O₃).
-
Compare the spectrum to that of an unlabeled 2-Methoxyestrone standard to confirm the expected mass shift due to the isotopic labels. Stable isotope labeling is a valuable technique for quantitative analysis and metabolic studies.[11][][13]
-
References
- 1. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. Bovine Metabolome Database: Showing metabocard for 2-Methoxyestrone (BMDB0000010) [bovinedb.ca]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. ursinus.edu [ursinus.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bohrium.com [bohrium.com]
